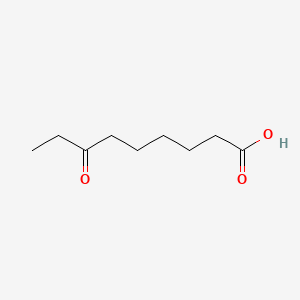

7-Oxo-nonanoic acid

Descripción general

Descripción

7-Oxo-nonanoic acid, also known as 7-oxononanoic acid, is a nonanoic acid, a type of fatty acid, with a 7-oxo group in its structure. 7-Oxo-nonanoic acid is a member of the nonanoic acid family, which are fatty acids with 9 carbon atoms. 7-Oxo-nonanoic acid has a wide range of applications in scientific research, including biochemical and physiological effects, synthesis methods, and its mechanism of action.

Aplicaciones Científicas De Investigación

Vitamer of Biotin

7-Oxo-nonanoic acid, also known as 8(S)-Amino-7-Oxononanoic Acid, is a vitamer of the carboxylase coenzyme biotin . Biotin plays a crucial role in various metabolic processes, including the metabolism of carbohydrates, fats, and proteins.

Intermediate in Biotin Biosynthesis

This compound serves as an intermediate in the biosynthesis of biotin in microbes . This process is essential for the survival and growth of these organisms.

Substrate for Enzymes

7-Oxo-nonanoic acid is a substrate for certain enzymes, such as 7,8-diaminopelargonic acid aminotransferase (DAPA AT), found in organisms like E. coli and M. tuberculosis . This interaction leads to the accumulation of 8®-KAPA in M. tuberculosis cultures after exogenous application of racemic KAPA .

Research in Endocrinology & Metabolism

Due to its role as a vitamer of biotin and its involvement in metabolic processes, 7-Oxo-nonanoic acid is used in research related to endocrinology and metabolism .

Saccharomyces Cerevisiae Metabolite

7-Oxo-nonanoic acid is a metabolite in Saccharomyces cerevisiae, also known as Baker’s yeast . This suggests its potential role in yeast metabolism and related research.

Chemical Synthesis

7-Oxo-nonanoic acid can be used in the synthesis of other compounds. For example, it has been used in the synthesis of both enantiomers of the biotin vitamer 8-amino-7-oxopelargonic acid .

Mecanismo De Acción

Target of Action

The primary target of 7-Oxo-nonanoic acid, also known as 8-amino-7-oxononanoic acid, is the enzyme Diaminopelargonic acid aminotransferase (DAPA AT) . This enzyme plays a crucial role in the biosynthesis of biotin, a vital coenzyme involved in various metabolic reactions .

Mode of Action

7-Oxo-nonanoic acid interacts with its target, DAPA AT, by undergoing a transamination reaction . In this process, DAPA AT catalyzes the transamination of 8-amino-7-oxononanoic acid using S-adenosyl-L-methionine (AdoMet) as the amino donor . This interaction results in changes in the enzyme’s activity, thereby influencing the biotin biosynthesis pathway .

Biochemical Pathways

The interaction of 7-Oxo-nonanoic acid with DAPA AT affects the biotin biosynthesis pathway . Biotin is an essential coenzyme that plays a critical role in various metabolic processes, including fatty acid synthesis, gluconeogenesis, and amino acid metabolism . Therefore, any changes in the biotin biosynthesis pathway can have downstream effects on these metabolic processes.

Pharmacokinetics

As a medium-chain fatty acid, it is expected to be relatively hydrophobic , which could influence its absorption and distribution within the body

Result of Action

The molecular and cellular effects of 7-Oxo-nonanoic acid’s action primarily involve the regulation of biotin biosynthesis . By interacting with DAPA AT, 7-Oxo-nonanoic acid can influence the production of biotin, thereby affecting the metabolic processes that rely on this coenzyme .

Action Environment

The action, efficacy, and stability of 7-Oxo-nonanoic acid can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability of the compound and its interaction with DAPA AT. Additionally, the presence of other molecules, such as AdoMet, can influence the compound’s mode of action

Propiedades

IUPAC Name |

7-oxononanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-2-8(10)6-4-3-5-7-9(11)12/h2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMDUEIZQNLDNCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60942513 | |

| Record name | 7-Oxononanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Oxo-nonanoic acid | |

CAS RN |

20356-92-7 | |

| Record name | 7-Oxononanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020356927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Oxononanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

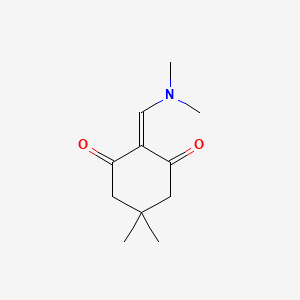

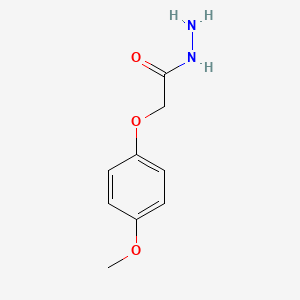

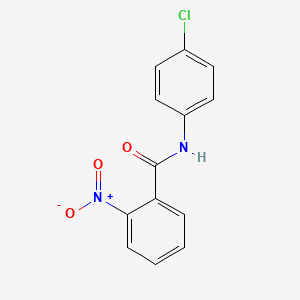

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({[(3-Chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B1348682.png)

![(5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-acetic acid](/img/structure/B1348686.png)

![Benzene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]-](/img/structure/B1348692.png)

![2-[(2-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1348712.png)

![4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1348713.png)

![Ethyl 2-amino-5-{[(4-chlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate](/img/structure/B1348715.png)

![5-[(2-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B1348718.png)

![3-Imidazo[1,2-a]pyridin-2-yl-phenylamine](/img/structure/B1348721.png)